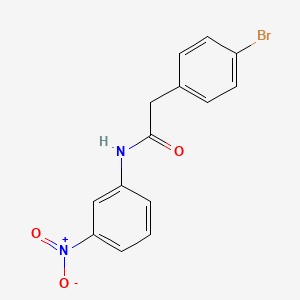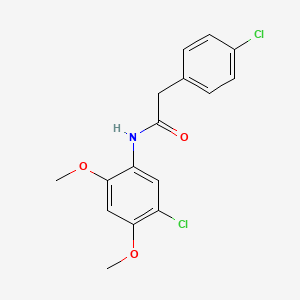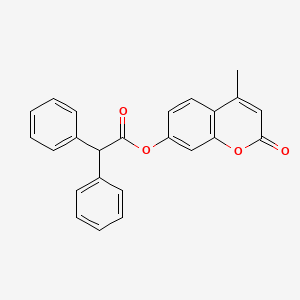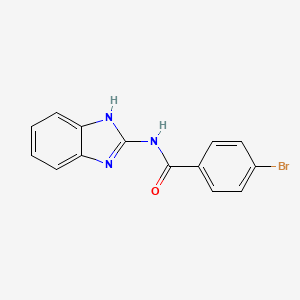
2-(4-bromophenyl)-N-(3-nitrophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromophenyl)-N-(3-nitrophenyl)acetamide, also known as BPN, is a compound that has gained attention in the scientific community for its potential pharmacological properties. This compound belongs to the class of organic compounds known as acetanilides, which are widely used as analgesic and antipyretic agents. In recent years, BPN has been studied extensively for its potential as a therapeutic agent in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 2-(4-bromophenyl)-N-(3-nitrophenyl)acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. 2-(4-bromophenyl)-N-(3-nitrophenyl)acetamide has been shown to inhibit the activity of enzymes involved in the synthesis of prostaglandins and leukotrienes, which are known to play a role in inflammation. 2-(4-bromophenyl)-N-(3-nitrophenyl)acetamide has also been shown to inhibit the activity of various kinases involved in cell signaling, which may contribute to its anti-cancer properties.
Biochemical and Physiological Effects:
2-(4-bromophenyl)-N-(3-nitrophenyl)acetamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-(4-bromophenyl)-N-(3-nitrophenyl)acetamide can induce apoptosis in cancer cells, reduce inflammation by inhibiting the production of inflammatory cytokines, and reduce oxidative stress. In vivo studies have shown that 2-(4-bromophenyl)-N-(3-nitrophenyl)acetamide can reduce tumor growth and improve cognitive function in animal models of cancer and neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-bromophenyl)-N-(3-nitrophenyl)acetamide in lab experiments is its potential as a therapeutic agent in the treatment of various diseases. 2-(4-bromophenyl)-N-(3-nitrophenyl)acetamide has been shown to have anti-cancer, anti-inflammatory, and neuroprotective properties, which make it a promising candidate for further research. One limitation of using 2-(4-bromophenyl)-N-(3-nitrophenyl)acetamide in lab experiments is its potential toxicity. 2-(4-bromophenyl)-N-(3-nitrophenyl)acetamide has been shown to be toxic to some cell types at high concentrations, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on 2-(4-bromophenyl)-N-(3-nitrophenyl)acetamide. One area of research is the development of 2-(4-bromophenyl)-N-(3-nitrophenyl)acetamide analogs with improved pharmacological properties. Another area of research is the identification of the specific signaling pathways involved in the mechanism of action of 2-(4-bromophenyl)-N-(3-nitrophenyl)acetamide. Additionally, further research is needed to determine the safety and efficacy of 2-(4-bromophenyl)-N-(3-nitrophenyl)acetamide in human clinical trials.
Synthesemethoden
The synthesis of 2-(4-bromophenyl)-N-(3-nitrophenyl)acetamide involves the reaction of 4-bromobenzoic acid with 3-nitroaniline in the presence of acetic anhydride and sulfuric acid. The resulting product is then purified using column chromatography to obtain pure 2-(4-bromophenyl)-N-(3-nitrophenyl)acetamide.
Wissenschaftliche Forschungsanwendungen
2-(4-bromophenyl)-N-(3-nitrophenyl)acetamide has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 2-(4-bromophenyl)-N-(3-nitrophenyl)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, 2-(4-bromophenyl)-N-(3-nitrophenyl)acetamide has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. In neurological research, 2-(4-bromophenyl)-N-(3-nitrophenyl)acetamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Eigenschaften
IUPAC Name |
2-(4-bromophenyl)-N-(3-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O3/c15-11-6-4-10(5-7-11)8-14(18)16-12-2-1-3-13(9-12)17(19)20/h1-7,9H,8H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXUFLCPIGMMMEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenyl)-N-(3-nitrophenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5783695.png)

![1-[4-(3,4-dihydro-2(1H)-isoquinolinyl)-5-fluoro-2-methylphenyl]ethanone](/img/structure/B5783718.png)

![5-[(diphenylmethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5783735.png)
![ethyl 4-({[(3-fluoro-4-methylphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5783736.png)

![N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-methylbenzamide](/img/structure/B5783743.png)


![1-[(2-methylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5783766.png)
![2-{4-[3-(4-methylphenyl)acryloyl]-1-piperazinyl}pyrimidine](/img/structure/B5783772.png)
![4,4'-[thiobis(methylene)]bis(5-methyl-2-furoic acid)](/img/structure/B5783799.png)
